

The Discovery and Synthesis of BMS-753426: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-753426	
Cat. No.:	B15606330	Get Quote

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Abstract

BMS-753426 is a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2), with additional affinity for CCR5. Developed by Bristol Myers Squibb, it represents a significant advancement in the pursuit of therapies targeting inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **BMS-753426**, including detailed experimental protocols and a summary of its key pharmacological data.

Introduction: The Role of CCR2 in Inflammation

The CC Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemoattractant for these cell types. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making it a compelling target for therapeutic intervention.

Discovery of BMS-753426: A Structure-Activity Relationship-Driven Approach



BMS-753426 was discovered through a focused structure-activity relationship (SAR) study aimed at improving the metabolic stability of a predecessor compound, BMS-741672.[1] The primary metabolic liability of BMS-741672 was N-dealkylation. The research team at Bristol Myers Squibb systematically modified the structure of BMS-741672 to identify a more robust clinical candidate.

The key innovation leading to **BMS-753426** was the strategic replacement of the N-isopropyl-N-methylamino group in BMS-741672 with a tert-butylamine moiety. This substitution not only enhanced metabolic stability but also unexpectedly improved affinity for the CCR5 receptor, resulting in a dual CCR2/CCR5 antagonist.

Chemical Structure

The chemical structure of **BMS-753426** is provided below:

BMS-753426 (Image of the 2D structure of **BMS-753426** would be placed here if image generation were supported.)

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for **BMS-753426** and its predecessor, BMS-741672.

Table 1: In Vitro Potency of BMS-753426 and Related Compounds

Compound	CCR2 Binding IC50 (nM)	CCR5 Binding IC50 (nM)	Monocyte Chemotaxis IC50 (nM)
BMS-753426	2.7	83	0.8
BMS-741672	1.1	>1000	0.67

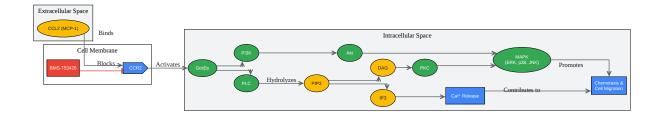
Table 2: Pharmacokinetic Properties of **BMS-753426** and BMS-741672 in Cynomolgus Monkeys



Compound	Clearance (mL/min/kg)	Oral Bioavailability (%)
BMS-753426	10	60
BMS-741672	30	46

Signaling Pathway

BMS-753426 exerts its pharmacological effect by antagonizing the CCR2 signaling pathway. Upon binding of its ligand, CCL2, CCR2 initiates a cascade of intracellular signaling events that ultimately lead to monocyte and macrophage migration. **BMS-753426** competitively blocks the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.





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References

- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
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